molecular formula C16H15N3O6S2 B11625491 {(5E)-5-[2-(morpholin-4-yl)-5-nitrobenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{(5E)-5-[2-(morpholin-4-yl)-5-nitrobenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B11625491
M. Wt: 409.4 g/mol
InChI Key: MWJHHQLDTTZVHD-MDWZMJQESA-N
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Description

2-[(5E)-5-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound that features a combination of morpholine, nitrophenyl, and thiazolidinone moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C16H15N3O6S2

Molecular Weight

409.4 g/mol

IUPAC Name

2-[(5E)-5-[(2-morpholin-4-yl-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C16H15N3O6S2/c20-14(21)9-18-15(22)13(27-16(18)26)8-10-7-11(19(23)24)1-2-12(10)17-3-5-25-6-4-17/h1-2,7-8H,3-6,9H2,(H,20,21)/b13-8+

InChI Key

MWJHHQLDTTZVHD-MDWZMJQESA-N

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)N(C(=S)S3)CC(=O)O

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves the reaction of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one with aldehydes. The reaction conditions often include the use of aqueous alkali and carbon disulfide to form dithiocarbamate intermediates, which are then cyclized to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for yield and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the nitrophenyl group can produce various oxidized species.

Scientific Research Applications

2-[(5E)-5-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5E)-5-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to modulate enzyme activity and disrupt cellular processes. The nitrophenyl and thiazolidinone moieties play crucial roles in binding to target proteins and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5E)-5-{[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is unique due to the combination of morpholine, nitrophenyl, and thiazolidinone moieties in a single molecule. This structural arrangement enhances its potential biological activities and makes it a valuable compound for further research and development.

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